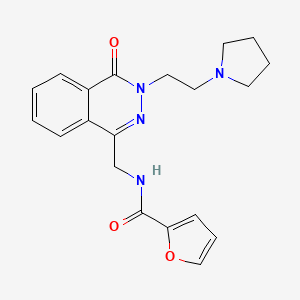
N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide is a synthetic compound with unique structural features. It combines phthalazinone and furan functionalities and is often explored in medicinal and biochemical research.
Mécanisme D'action
Phthalazine derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The furan ring is a common feature in many natural products and drugs, and it can contribute to a compound’s bioactivity.
The exact mechanism of action would depend on the specific targets of the compound in the body. These could be enzymes, receptors, or other proteins, and the compound could act by binding to these targets and modulating their activity. The biochemical pathways affected would depend on the specific targets and the role they play in cellular processes .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and permeability could affect its absorption and distribution, while its metabolic stability could affect its elimination from the body .
The compound’s action could result in various molecular and cellular effects, depending on its mechanism of action and the biochemical pathways it affects. These could include changes in cell signaling, gene expression, or cellular metabolism .
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To synthesize N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide, a common approach involves:
Formation of Phthalazinone Core: : This can be achieved through cyclization reactions involving appropriate starting materials like hydrazine and substituted benzoic acid.
Pyrrolidine Substitution: : Subsequent substitution to attach the pyrrolidine group at a specific position.
Furan-2-carboxamide Incorporation: : This is done by coupling the furan-2-carboxamide with the phthalazinone derivative.
Industrial Production Methods
In an industrial setting, the synthesis usually follows scalable procedures ensuring high yield and purity. This often involves:
Efficient purification techniques.
Optimization of reaction conditions (e.g., temperature, solvents).
Utilization of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide typically undergoes:
Oxidation: : Leading to the formation of oxidized derivatives.
Reduction: : Yields reduced forms, modifying the functional groups.
Substitution: : Various nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Solvents: : DMF, DMSO, and other polar aprotic solvents.
Conditions: : Reactions often conducted under controlled temperature and pH.
Major Products
The reactions yield a diverse set of products, including modified phthalazinones and substituted furan derivatives, which are valuable intermediates in further chemical synthesis.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: : Used as building blocks for more complex molecules.
Catalysts: : Some derivatives act as catalysts in specific organic transformations.
Biology and Medicine
Pharmacological Activity: : Exhibits potential anti-inflammatory and anticancer properties.
Biochemical Probes: : Utilized to study enzyme mechanisms and protein interactions.
Industry
Material Science: : Incorporated into polymers and nanomaterials for enhanced properties.
Agriculture: : Potential use as bioactive agents in crop protection.
Comparaison Avec Des Composés Similaires
Compared to other phthalazinone and furan derivatives, N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide stands out due to:
Unique Structure: : The specific combination of functional groups.
Enhanced Activity: : Superior pharmacological or catalytic activity in certain contexts.
Similar Compounds
3-(2-(pyrrolidin-1-yl)ethyl)phthalazin-1(2H)-one: : Lacks the furan-2-carboxamide group.
N-methyl-4-oxo-3-(2-pyrrolidin-1-ylethyl)-3,4-dihydrophthalazin-1-yl]methylcarbamate: : Different substituent on the phthalazinone core.
In a nutshell, this compound is a compound of significant interest due to its synthetic versatility, diverse reactivity, and wide range of applications in scientific research and industry.
Propriétés
IUPAC Name |
N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c25-19(18-8-5-13-27-18)21-14-17-15-6-1-2-7-16(15)20(26)24(22-17)12-11-23-9-3-4-10-23/h1-2,5-8,13H,3-4,9-12,14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQODERVTVCONFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

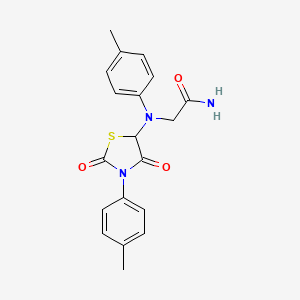
![4-(2-Chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2704492.png)
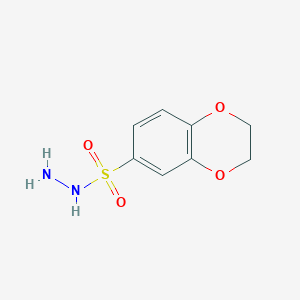
![5-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2704495.png)
![3,5-dimethoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2704496.png)
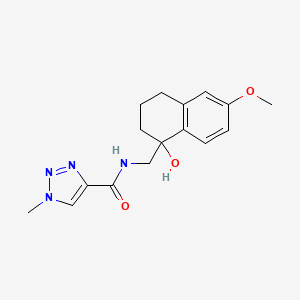
![2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2704499.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(methylthio)benzamide](/img/structure/B2704500.png)
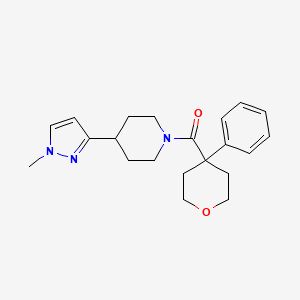
![4-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-4H-chromene-2-carboxamide](/img/structure/B2704505.png)
![(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate](/img/structure/B2704507.png)
![3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2704509.png)
![7-Azaspiro[3.5]nonan-6-one](/img/structure/B2704510.png)
